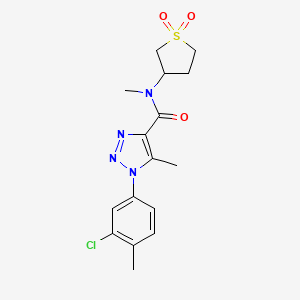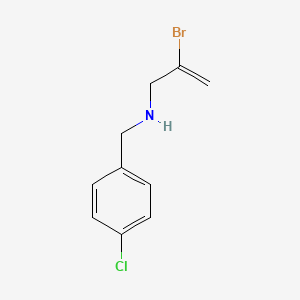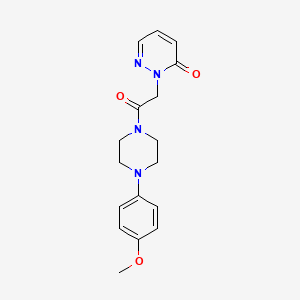
1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O3S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties and Anticonvulsive Activity Research into triazole derivatives, including compounds structurally similar to 1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide, has shown valuable pharmacological properties. Specifically, these compounds have demonstrated anti-convulsive activity, making them potential candidates for the treatment of epilepsy as well as conditions of tension and agitation. The exploration of such derivatives offers insights into novel therapeutic pathways for managing neurological disorders (R. Shelton, 1981).
Antimicrobial and Antitumor Activities Further investigations into 1,2,4-triazole derivatives have unveiled their antimicrobial and antitumor potentials. Some newly synthesized triazole compounds have been found to possess good or moderate activities against a variety of test microorganisms, indicating their utility in combating infectious diseases. Moreover, specific triazole derivatives have exhibited curative activity against leukemia, acting as a prodrug modification of acyclic triazenes, which suggests their application in cancer therapy (M. Stevens et al., 1984; H. Bektaş et al., 2007).
Synthesis and Chemical Behavior The synthesis and chemical behavior of triazole derivatives, including processes like molecular rearrangements and cycloadditions, provide a foundation for developing novel compounds with enhanced biological activities. The ability to manipulate the triazole core structure through various chemical reactions enables the design of targeted molecules for specific scientific and therapeutic applications, highlighting the versatility of triazole derivatives in medicinal chemistry and drug development (G. L'abbé et al., 1990).
Antioxidant Activities Recent studies have also focused on the antioxidant properties of triazole derivatives, which are essential for mitigating oxidative stress and preventing cellular damage. The synthesis of novel triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities underscore the potential of triazole derivatives in addressing oxidative stress-related conditions and diseases (V. P. Gilava et al., 2020).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-10-4-5-12(8-14(10)17)21-11(2)15(18-19-21)16(22)20(3)13-6-7-25(23,24)9-13/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTHURYKKJXIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)
![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)
![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)


![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)
![N-(4-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2445351.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)